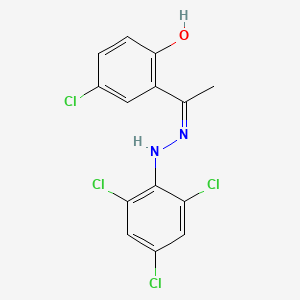![molecular formula C28H30F3N3O3 B10817400 (2R)-2-[(1S)-6,7-dimethoxy-1-[2-[6-(trifluoromethyl)-2-tritiopyridin-3-yl]ethyl]-3,4-dihydro-1H-isoquinolin-2-yl]-N-methyl-2-(2-tritiophenyl)acetamide](/img/structure/B10817400.png)
(2R)-2-[(1S)-6,7-dimethoxy-1-[2-[6-(trifluoromethyl)-2-tritiopyridin-3-yl]ethyl]-3,4-dihydro-1H-isoquinolin-2-yl]-N-methyl-2-(2-tritiophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cp-1, also referred to as a cyclopentadienyl complex, is a coordination compound formed by the interaction of a metal with cyclopentadienyl (Cp) ligands. These ligands bind to metals predominantly in a pentahapto (η⁵-) bonding mode. The metal–cyclopentadienyl interaction is typically depicted as a single line connecting the metal center to the center of the Cp ring .
Vorbereitungsmethoden
Synthetic Routes: Cp-1 can be synthesized through various methods. One common approach involves salt metathesis reactions between alkali-metal cyclopentadienyl compounds (such as sodium cyclopentadienide or lithium cyclopentadienide) and transition metal chlorides. Trimethylsilylcyclopentadiene and cyclopentadienylthallium are alternative sources for preparing these complexes .
Reaction Conditions: The synthetic conditions depend on the specific metal and ligands involved. For robust complexes like nickelocene (NiCp₂), cyclopentadiene is often used in the presence of a conventional base (e.g., KOH) .
Industrial Production: Cp-1 is not commonly produced industrially, but its derivatives find applications in various fields.
Analyse Chemischer Reaktionen
Types of Reactions: Cp-1 undergoes diverse chemical reactions, including:
Oxidation: Cp-1 can be oxidized to form Cp-1+.
Reduction: Reduction of Cp-1 yields Cp-1⁻.
Substitution: Cp-1 can participate in ligand substitution reactions.
Cyclopentadienyl Ring Slippage: In some cases, the Cp ring can “slip” along the metal center, leading to novel structures.
Common Reagents and Conditions: Reagents and conditions vary based on the specific reaction. For example, Cp-1 can react with transition metal complexes, halogens, and reducing agents.
Major Products: The major products depend on the reaction type. For instance, Cp-1+ and Cp-1⁻ are common products in oxidation and reduction reactions, respectively.
Wissenschaftliche Forschungsanwendungen
Cp-1 and its derivatives have significant applications:
Catalysis: Cp-1-based metallocenes serve as catalysts in polymerization reactions.
Medicine: Some Cp complexes exhibit biological activity and are explored for potential drug development.
Materials Science: Cp-1 derivatives contribute to materials with unique properties.
Wirkmechanismus
The exact mechanism by which Cp-1 exerts its effects varies. It may involve interactions with specific molecular targets, pathways, or redox processes.
Vergleich Mit ähnlichen Verbindungen
Cp-1 can be compared with other metallocenes, such as ferrocene (FeCp₂), chromocene (CrCp₂), and cobaltocene (CoCp₂). Its uniqueness lies in its specific metal center and ligand combination.
Eigenschaften
Molekularformel |
C28H30F3N3O3 |
|---|---|
Molekulargewicht |
513.6 g/mol |
IUPAC-Name |
(2R)-2-[(1S)-6,7-dimethoxy-1-[2-[6-(trifluoromethyl)pyridin-3-yl]ethyl]-3,4-dihydro-1H-isoquinolin-2-yl]-N-methyl-2-phenylacetamide |
InChI |
InChI=1S/C28H30F3N3O3/c1-32-27(35)26(19-7-5-4-6-8-19)34-14-13-20-15-23(36-2)24(37-3)16-21(20)22(34)11-9-18-10-12-25(33-17-18)28(29,30)31/h4-8,10,12,15-17,22,26H,9,11,13-14H2,1-3H3,(H,32,35)/t22-,26+/m0/s1 |
InChI-Schlüssel |
FIINKDGVMNTVCW-BKMJKUGQSA-N |
Isomerische SMILES |
CNC(=O)[C@@H](C1=CC=CC=C1)N2CCC3=CC(=C(C=C3[C@@H]2CCC4=CN=C(C=C4)C(F)(F)F)OC)OC |
Kanonische SMILES |
CNC(=O)C(C1=CC=CC=C1)N2CCC3=CC(=C(C=C3C2CCC4=CN=C(C=C4)C(F)(F)F)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(3aR,4R,9S,11aR)-9-acetyloxy-6-(acetyloxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate](/img/structure/B10817325.png)
![5-hydroxy-2-(4-hydroxyphenyl)-7-[(2S,4S,5R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-3-[(2S,5R)-3,4,5-trihydroxy-6-[[(2S,4S,5R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B10817329.png)
![4,5-dihydroxy-9,10-dioxo-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]anthracene-2-carboxylic acid](/img/structure/B10817332.png)

![[(1R,3R,4R,6S)-4-hydroxy-6-methyl-8-oxo-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7-oxatricyclo[4.3.0.03,9]nonan-9-yl]methyl benzoate](/img/structure/B10817336.png)
![[(3aS,4S,6E,9R,10E,11aS)-9-acetyloxy-6-(acetyloxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate](/img/structure/B10817337.png)
![(1R,2R,4R,5S,7R,8R,10R,13R,16S,17R)-11-ethyl-13-methyl-6-methylidene-11-azahexacyclo[7.7.2.15,8.01,10.02,8.013,17]nonadecane-4,7,16-triol](/img/structure/B10817341.png)
![(5aS,10aS)-2-[(1S,5S,6R)-6-(2,4-dihydroxybenzoyl)-5-(2,4-dihydroxyphenyl)-3-methylcyclohex-2-en-1-yl]-1,3,8,10a-tetrahydroxy-5a-(3-methylbut-2-enyl)-[1]benzofuro[3,2-b]chromen-11-one](/img/structure/B10817348.png)
![(2S,4R)-1-[(2S)-2-[[2-[2-(2-aminoethoxy)ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;dihydrochloride](/img/structure/B10817360.png)

![[(1R)-4-hydroxy-6-methyl-8-oxo-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7-oxatricyclo[4.3.0.03,9]nonan-9-yl]methyl benzoate](/img/structure/B10817376.png)

![[4-[5-(7-fluoroquinolin-4-yl)-1-methylimidazol-4-yl]-3,5-dimethylphenyl]methanamine;trihydrochloride](/img/structure/B10817390.png)
![(1R,2R,13S,17R)-2,3,12,15,16-pentahydroxy-9,13,17-trimethyl-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-4,11-dione](/img/structure/B10817399.png)